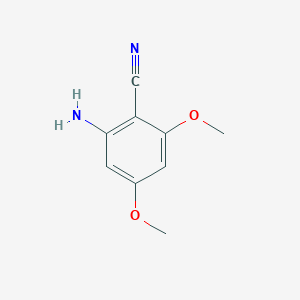
4-(5-Bromo-6-chloropyrazin-2-yl)morpholine
Descripción general
Descripción
“4-(5-Bromo-6-chloropyrazin-2-yl)morpholine” is a chemical compound with the molecular formula C8H9BrClN3O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a pyrazine ring, which is further substituted with bromine and chlorine atoms .Aplicaciones Científicas De Investigación
Synthesis of Derivatives for Biological Applications
The synthesis of new derivatives featuring the morpholine moiety, such as "4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine", has been explored for their potential biological activities. These compounds have been synthesized through various chemical reactions, demonstrating the versatility of morpholine-containing compounds in creating biologically active molecules (Karimian et al., 2017).
Anticancer and Antimicrobial Properties
Derivatives of morpholine, including those with additional functional groups, have shown promising anticancer and antimicrobial properties. For instance, compounds like "2-(morpholin-1-yl)-4-(4'-bromoanilino)quinazoline" have been evaluated for their cytotoxic effects against various cancer cell lines, highlighting the potential of morpholine derivatives in cancer therapy (Jantová et al., 2001). Additionally, morpholine derivatives have been investigated for their antibacterial activities, showcasing their broad spectrum of antimicrobial potency (Rahimizadeh et al., 2011).
Chemical Synthesis and Material Science
Morpholine and its derivatives are integral in chemical synthesis and material science. They serve as intermediates in the synthesis of complex molecules and materials due to their chemical stability and reactivity. For example, "An efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine" highlights the role of morpholine derivatives in synthesizing potent antimicrobials and other bioactive molecules (Kumar et al., 2007).
Propiedades
IUPAC Name |
4-(5-bromo-6-chloropyrazin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O/c9-7-8(10)12-6(5-11-7)13-1-3-14-4-2-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIJDROYUXWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


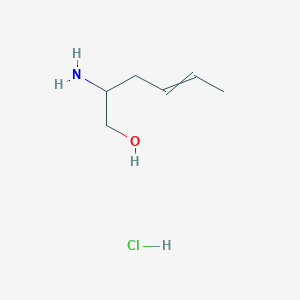

![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)




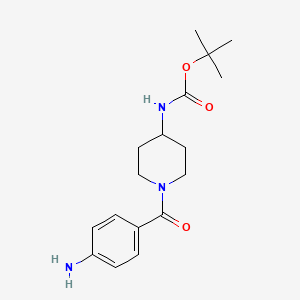
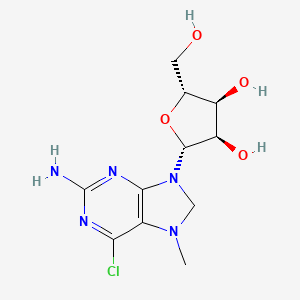
![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B1379299.png)
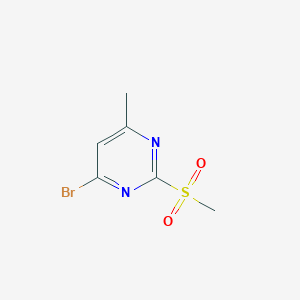
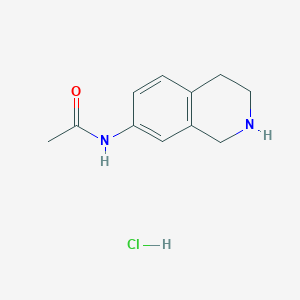
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)
